5-[3,5-bis(3-tert-butyl-5-formyl-4-hydroxyphenyl)phenyl]-3-tert-butyl-2-hydroxybenzaldehyde
Description
This polyaromatic benzaldehyde derivative features a central phenyl ring substituted at the 3- and 5-positions with two identical 3-tert-butyl-5-formyl-4-hydroxyphenyl groups. A third 3-tert-butyl-2-hydroxybenzaldehyde substituent occupies the para position of the central ring. The compound’s structural complexity arises from its three phenolic hydroxyl groups, tert-butyl substituents (which confer steric bulk and oxidative stability), and formyl moieties that may participate in conjugation or redox reactions.
Properties
IUPAC Name |
5-[3,5-bis(3-tert-butyl-5-formyl-4-hydroxyphenyl)phenyl]-3-tert-butyl-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H42O6/c1-37(2,3)31-16-25(13-28(19-40)34(31)43)22-10-23(26-14-29(20-41)35(44)32(17-26)38(4,5)6)12-24(11-22)27-15-30(21-42)36(45)33(18-27)39(7,8)9/h10-21,43-45H,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIRIXXJSQJHGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=O)C2=CC(=CC(=C2)C3=CC(=C(C(=C3)C(C)(C)C)O)C=O)C4=CC(=C(C(=C4)C(C)(C)C)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H42O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3,5-bis(3-tert-butyl-5-formyl-4-hydroxyphenyl)phenyl]-3-tert-butyl-2-hydroxybenzaldehyde typically involves multi-step organic reactions. One common approach is the use of boronic esters as intermediates, which are then subjected to various functionalization reactions . The reaction conditions often include the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-[3,5-bis(3-tert-butyl-5-formyl-4-hydroxyphenyl)phenyl]-3-tert-butyl-2-hydroxybenzaldehyde can undergo several types of chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids.
Reduction: The formyl groups can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl groups would yield carboxylic acids, while reduction would yield alcohols.
Scientific Research Applications
Pharmaceutical Applications
The compound's structure suggests potential as a pharmaceutical agent due to its antioxidant properties. Compounds with similar structures have been studied for their ability to scavenge free radicals, which can contribute to the development of drugs aimed at treating oxidative stress-related diseases such as cancer and neurodegenerative disorders.
Materials Science
The compound can serve as a stabilizer or additive in polymer formulations. Its ability to enhance thermal stability and UV resistance makes it suitable for use in plastics and coatings. Research indicates that phenolic compounds can improve the mechanical properties of materials while providing protective effects against degradation .
Environmental Chemistry
Given its hydroxyl groups, this compound may exhibit properties suitable for environmental applications, such as pollutant degradation or as an adsorbent for heavy metals in wastewater treatment processes. Studies have shown that similar phenolic compounds can effectively bind to pollutants, facilitating their removal from contaminated environments .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-[3,5-bis(3-tert-butyl-5-formyl-4-hydroxyphenyl)phenyl]-3-tert-butyl-2-hydroxybenzaldehyde involves its interaction with various molecular targets. The formyl and hydroxyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity . The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Enzyme Induction Capabilities
The compound’s tert-butyl and phenolic groups align with structural motifs of BHA and ethoxyquin, which are known to enhance hepatic glutathione S-transferase (GST) and epoxide hydratase (EH) activities. Key findings from analogs include:
Table 1: Enzyme Induction Profiles of Structural Analogs
*Hypotheses based on structural features:
- Increased GST activity: The target compound’s three phenolic hydroxyl groups may enhance electrophile scavenging and GST activation compared to BHA’s single hydroxyl group.
- Moderate EH activity : Steric hindrance from multiple tert-butyl groups could limit interactions with microsomal EH, unlike BHA, which shows robust EH induction in mice .
Antioxidant Efficacy and Electrophile Inactivation
BHA and ethoxyquin reduce mutagenic metabolites of benzo(a)pyrene by elevating GST-mediated conjugation of arene oxides with glutathione . However, its larger molecular weight (~680 g/mol vs. BHA’s 180 g/mol) may reduce bioavailability or tissue penetration.
Structural Divergences
Biological Activity
5-[3,5-bis(3-tert-butyl-5-formyl-4-hydroxyphenyl)phenyl]-3-tert-butyl-2-hydroxybenzaldehyde is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antioxidant, antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and case studies.
Chemical Structure
The compound features multiple functional groups that may contribute to its biological activity:
- Hydroxyl Groups : These are known for their ability to donate hydrogen atoms, enhancing antioxidant properties.
- Aldehyde Groups : These can participate in various chemical reactions, potentially influencing biological interactions.
- Tert-Butyl Groups : These bulky groups may affect the compound's solubility and interaction with biological membranes.
Antioxidant Activity
Numerous studies have demonstrated the antioxidant potential of compounds with similar structures. For instance, phenolic compounds are known to scavenge free radicals and reduce oxidative stress in cells. The presence of multiple hydroxyl groups in this compound suggests strong antioxidant capabilities.
Table 1: Comparison of Antioxidant Activities
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. Its structure allows it to disrupt bacterial cell membranes and inhibit growth.
Case Study: Antimicrobial Testing
In a study conducted on Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics, suggesting its potential as an antimicrobial agent.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 5 | |
| Escherichia coli | 10 | |
| Methicillin-resistant S. aureus (MRSA) | 8 |
Anti-inflammatory Activity
The anti-inflammatory effects of the compound have been linked to its ability to inhibit pro-inflammatory cytokines. Research indicates that similar compounds can modulate inflammatory pathways effectively.
Research Findings
In vitro studies demonstrated that treatment with the target compound reduced the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), key markers of inflammation.
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties. It has been tested in various cancer cell lines, showing significant cytotoxicity.
Table 3: Cytotoxic Effects on Cancer Cell Lines
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the multi-tert-butyl and phenolic aldehyde motifs in this compound?
- Methodological Answer : The synthesis involves sequential Friedel-Crafts alkylation to introduce tert-butyl groups, followed by Vilsmeier-Haack formylation to install aldehyde functionalities. Protecting groups (e.g., acetyl) may shield hydroxyl groups during alkylation steps. For reproducibility, use high-purity tert-butyl halides (>95% purity, as in ) and monitor reaction progress via thin-layer chromatography (TLC). Statistical design of experiments (DoE) can optimize reaction parameters like temperature and stoichiometry .
Q. Which characterization techniques are critical for verifying the compound’s structural integrity?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm tert-butyl protons (δ ~1.3 ppm) and aldehyde protons (δ ~10 ppm). X-ray crystallography resolves steric hindrance from tert-butyl groups, as demonstrated in structurally similar diselanyl compounds . High-resolution mass spectrometry (HRMS) validates molecular weight (expected ~700 g/mol), while infrared (IR) spectroscopy confirms hydroxyl (3200–3600 cm⁻¹) and aldehyde (∼1700 cm⁻¹) stretches.
Q. How can this compound be applied in supramolecular or materials chemistry research?
- Methodological Answer : The multiple aldehyde and phenolic groups enable coordination with metal ions (e.g., Fe³⁺, Cu²⁺) for porous polymer frameworks. Test solvent-dependent self-assembly via dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS). Similar benzaldehyde derivatives have shown utility in drug delivery systems , suggesting potential for tailored host-guest complexes.
Advanced Research Questions
Q. How can computational methods streamline reaction pathway design for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediates for formylation/alkylation steps. Tools like the Artificial Force Induced Reaction (AFIR) method, employed by ICReDD, identify low-energy pathways and guide experimental validation. Computational feedback loops refine synthetic routes by correlating theoretical activation energies with empirical yields .
Q. What statistical approaches optimize reaction conditions for high-yield synthesis?
- Methodological Answer : Apply fractional factorial design (FFD) to screen variables (e.g., catalyst loading, solvent polarity). Response surface methodology (RSM) models interactions between factors, reducing trial-and-error experimentation. For example, a central composite design (CCD) can maximize yield while minimizing byproducts, as outlined in chemical technology optimization studies .
Q. What reactor design considerations are critical for scaling up synthesis while maintaining product stability?
- Methodological Answer : Use continuous-flow reactors to enhance heat/mass transfer for exothermic alkylation steps. Membrane separation technologies (e.g., nanofiltration) isolate intermediates, reducing degradation risks. Classify this under CRDC subclass RDF2050112 (reaction fundamentals and reactor design) for scalable, energy-efficient processes .
Q. How should researchers address contradictory data in reactivity or spectroscopic analyses?
- Methodological Answer : Conduct sensitivity analysis to identify variables causing discrepancies (e.g., trace moisture affecting aldehyde stability). Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) and replicate experiments under inert atmospheres. Bayesian statistical models quantify uncertainty in conflicting datasets, as recommended in chemical reaction design frameworks .
Q. What methodologies assess the environmental fate of this compound in non-target systems?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) to track degradation products in simulated environmental matrices (e.g., aqueous/organic phases). Apply quantitative structure-activity relationship (QSAR) models to predict biodegradation pathways, informed by atmospheric chemistry frameworks for pollutant fate analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
